1-Methylpiperidin-4-one oxime

Description

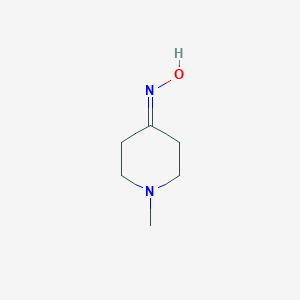

Structure

3D Structure

Properties

IUPAC Name |

N-(1-methylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKIHOURGCZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320752 | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-27-1 | |

| Record name | 1515-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Methylpiperidin-4-one oxime

An In-Depth Technical Guide to 1-Methylpiperidin-4-one Oxime: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1515-27-1) is a pivotal heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1] Characterized by a six-membered piperidine ring containing a nitrogen--methyl group and an oxime functional group at the 4-position, this molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the oxime moiety imparts specific reactivity, making it particularly valuable for the synthesis of various nitrogen-containing compounds, such as amines.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and applications of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. This compound is registered under CAS number 1515-27-1.[2] Its molecular structure consists of a saturated piperidine ring N-alkylated with a methyl group and a C=N-OH (oxime) functional group at the C4 position.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure with key positions labeled for spectral analysis.

| Identifier | Value | Reference |

| CAS Number | 1515-27-1 | [1][2] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | N-hydroxy-1-methylpiperidin-4-imine, 4-(Hydroxyimino)-1-Methylpiperidinium, 1-methyl-4-piperidone oxime | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for experimental design. It is typically a white crystalline solid or a colorless to pale yellow liquid, depending on its purity.[1] It exhibits good solubility in common polar solvents such as water, methanol, and ethanol.

| Property | Value | Reference |

| Physical State | White crystalline solid or colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 220.9 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Flash Point | 87.4 °C | [3] |

| LogP (octanol-water) | 0.48010 | [3] |

| Solubility | Soluble in water, methanol, ethanol, and other organic solvents | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, its profile can be reliably predicted based on its structure and data from analogous piperidin-4-one oximes.[4][5][6]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl protons (N-CH₃) would appear as a singlet. The piperidine ring protons would present as complex multiplets, with those on carbons adjacent to the oxime (C3 and C5) appearing at a different chemical shift than those adjacent to the nitrogen (C2 and C6). The hydroxyl proton of the oxime group (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum would show six distinct signals. The most downfield signal would correspond to the oxime carbon (C=NOH). The N-methyl carbon would appear furthest upfield. The four carbons of the piperidine ring would have characteristic shifts influenced by their proximity to the nitrogen atom and the oxime group.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A broad absorption band is expected in the 3100-3500 cm⁻¹ region, corresponding to the O-H stretching of the oxime. A characteristic peak for the C=N stretch should appear around 1640-1690 cm⁻¹. The C-H stretching of the alkyl groups will be observed below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M+) peak corresponding to its molecular weight (128.17 g/mol ).[1] Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the piperidine ring.

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is through the oximation of its corresponding ketone precursor, 1-Methyl-4-piperidone.[7] This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.

Diagram 2: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis from 1-Methyl-4-piperidone

Rationale: This protocol utilizes a standard condensation reaction. The choice of a base like sodium acetate is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. Ethanol/water is a common solvent system as it effectively dissolves both the organic ketone and the inorganic salt.

Materials:

-

1-Methyl-4-piperidone (1 eq.)

-

Hydroxylamine hydrochloride (1.1-1.5 eq.)

-

Sodium acetate or other suitable base (1.1-1.5 eq.)

-

Ethanol

-

Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-4-piperidone in a mixture of ethanol and water.

-

Reagent Addition: Add sodium acetate followed by hydroxylamine hydrochloride to the solution. The order is important to ensure the base is present to free the hydroxylamine.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure product.

Reactivity, Stability, and Applications

Reactivity: The chemical behavior of this compound is dominated by the oxime functional group. Its most significant reaction is reduction, which converts the oxime to the corresponding primary amine, 1-methylpiperidin-4-amine. This transformation is a cornerstone of its utility in medicinal chemistry. The oxime can also undergo various rearrangements (like the Beckmann rearrangement under acidic conditions) and can be used in coupling reactions.

Stability and Storage: The compound demonstrates moderate stability under standard laboratory conditions.[1] It is advisable to store it in a cool, dry place away from strong oxidizing agents and strong acids to prevent degradation or hazardous reactions. The hydrochloride salt form is often used for improved stability and is typically stored in a refrigerator at 2-8°C.[8]

Applications:

-

Pharmaceutical Intermediate: It is a key precursor for the synthesis of biologically active molecules.[1] The corresponding amine, obtained via reduction, is a common scaffold in many drug candidates.

-

Organic Synthesis: It serves as a versatile building block for creating more complex nitrogen-containing heterocyclic systems.

-

Research Chemical: It is widely used in research to explore new synthetic methodologies and to develop novel compounds for screening in drug discovery programs.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid: In case of accidental contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible and highly effective synthetic intermediate. Understanding its reactivity and handling requirements is essential for leveraging its full potential in the creation of novel and complex molecules.

References

- 1. CAS 1515-27-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 1515-27-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-Piperidinone,1-methyl-, oxime | CAS#:1515-27-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 1-Methylpiperidin-4-one Oxime (CAS 1515-27-1)

This technical guide provides a comprehensive overview of 1-methylpiperidin-4-one oxime (CAS 1515-27-1), a pivotal heterocyclic intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.

Introduction and Core Properties

This compound is an organic compound featuring a six-membered piperidine ring functionalized with a methyl group at the nitrogen atom and an oxime group at the C4 position.[1] This structure imparts a unique combination of basicity from the tertiary amine and versatile reactivity from the oxime moiety, making it a valuable building block in the synthesis of more complex molecules.[1] It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

The compound typically presents as a colorless to pale yellow liquid or a white crystalline solid, with good solubility in water and common organic solvents such as methanol and ethanol.[1][2] This solubility profile facilitates its use in a variety of reaction conditions.

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| CAS Number | 1515-27-1 | [1][3] |

| Molecular Formula | C₆H₁₂N₂O | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1][2] |

| Boiling Point | 220.9°C at 760 mmHg | [4] |

| Density | 1.14 g/cm³ | [4] |

| Melting Point | 130-132°C (from Acetone) | [5] |

| Solubility | Soluble in water, methanol, and ethanol | [2] |

| Synonyms | N-hydroxy-1-methylpiperidin-4-imine, 4-(Hydroxyimino)-1-methylpiperidinium, 1-methyl-4-piperidinone oxime | [1][4] |

Synthesis and Purification

The most common and direct route to this compound is through the oximation of its corresponding ketone, 1-methyl-4-piperidone. This reaction is a classic condensation between a ketone and hydroxylamine, typically carried out in an alcohol solvent.[2]

Caption: Synthesis of this compound from its ketone precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis can be confirmed by the physical and spectroscopic properties of the resulting product.

Materials:

-

1-Methyl-4-piperidone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (or another suitable base)

-

Ethanol (or other suitable alcohol solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-4-piperidone in ethanol.

-

Addition of Reagents: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Condensation Reaction: Add the hydroxylamine solution to the stirred solution of 1-methyl-4-piperidone. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add a suitable organic solvent like diethyl ether to extract the product. Repeat the extraction process to maximize yield.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude oxime can be further purified by recrystallization from a suitable solvent, such as acetone, to yield a white crystalline solid.[5]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the oxime and piperidine functional groups:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group of the oxime.[6]

-

C=N stretch: A peak of medium intensity around 1690-1640 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.[6]

-

N-O stretch: A band in the 960-930 cm⁻¹ region can be attributed to the nitrogen-oxygen single bond.

-

C-H stretch: Peaks in the 3000-2800 cm⁻¹ range are due to the C-H bonds of the piperidine ring and the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the N-methyl group (a singlet), the protons on the piperidine ring (multiplets), and a broad singlet for the oxime hydroxyl proton. The protons on the carbons alpha to the oxime group may show distinct chemical shifts due to stereoisomerism (E/Z isomers) about the C=N bond.

-

¹³C NMR: The carbon NMR spectrum should display a signal for the C=N carbon in the downfield region (typically >150 ppm), a signal for the N-methyl carbon, and signals for the carbons of the piperidine ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NO, or cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for N-alkyl piperidines.[7]

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its oxime functional group.

Caption: Key chemical transformations of this compound.

Reduction to Amines

The oxime can be readily reduced to the corresponding primary amine, 4-amino-1-methylpiperidine. This transformation is crucial for introducing an amino group into the piperidine ring, a common structural motif in many biologically active compounds. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ over a nickel catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Beckmann Rearrangement

Under acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or with reagents like phosphorus pentachloride, ketoximes undergo the Beckmann rearrangement to form amides. In the case of the cyclic this compound, this rearrangement would yield a seven-membered lactam (a cyclic amide). This reaction provides a pathway to expand the ring system, which is a valuable strategy in the synthesis of certain alkaloids and other natural products.

Hydrolysis

Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine under acidic conditions. While generally more stable to hydrolysis than imines, this reversibility can be exploited under specific synthetic conditions.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical intermediate.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this may lead to vigorous or dangerous reactions.[2]

-

Thermal Stability: Oximes can be thermally unstable and may decompose exothermically upon heating. Avoid excessive heating unless part of a controlled reaction protocol.

Handling and Storage:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended.

-

Precursor Hazards: The precursor, 1-methyl-4-piperidone, is a flammable liquid. Therefore, appropriate precautions for handling flammable materials should be taken during the synthesis of the oxime.

In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation, combined with the rich chemistry of the oxime functional group, provides synthetic chemists with a powerful tool for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

- 1. CAS 1515-27-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 1515-27-1 | this compound | Tetrahedron [thsci.com]

- 4. 4-Piperidinone,1-methyl-, oxime | CAS#:1515-27-1 | Chemsrc [chemsrc.com]

- 5. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Foreword: Deconstructing a Key Synthetic Scaffolding

An In-Depth Technical Guide to the Molecular Structure of 1-Methylpiperidin-4-one Oxime

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring remains a cornerstone scaffold, prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] The functionalization of this heterocycle is paramount to modulating its physicochemical and pharmacological properties. This guide delves into the molecular architecture of this compound (CAS 1515-27-1), a pivotal synthetic intermediate.[2][3] Our objective is not merely to present data but to construct a cohesive structural narrative, elucidating how a multi-technique analytical approach provides a comprehensive understanding of this molecule's conformation, stereochemistry, and electronic landscape. We will explore the causality behind experimental choices, demonstrating how each analytical piece contributes to a self-validating structural hypothesis, essential for its application in complex molecular design and drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of its parent ketone, 1-Methyl-4-piperidone. The introduction of the oxime functional group (=N-OH) at the C4 position significantly alters the molecule's electronic properties and reactivity, transforming it from a simple ketone into a versatile precursor for amines, amides, and other nitrogenous compounds.[3] It typically presents as a white to pale yellow crystalline solid, exhibiting good solubility in polar solvents such as water, methanol, and ethanol.[3]

| Property | Value | Source(s) |

| CAS Number | 1515-27-1 | [2] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [3] |

| Appearance | White to pale yellow solid/liquid | - |

| Boiling Point | 220.9 ± 33.0 °C (Predicted) | - |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | - |

| Solubility | Soluble in water, methanol, ethanol | [3] |

Synthesis and Mechanistic Pathway

The most direct and efficient synthesis of this compound involves the condensation reaction between its ketone precursor, 1-Methyl-4-piperidone, and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Causality in Synthesis: The choice of a polar protic solvent like ethanol is strategic; it readily dissolves both the piperidone precursor and hydroxylamine hydrochloride while facilitating the proton transfer steps necessary for the dehydration of the intermediate carbinolamine. The reaction is typically conducted at reflux to overcome the activation energy of the dehydration step, driving the equilibrium towards the final oxime product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the oximation of piperidones.

-

Reactant Preparation: To a solution of 1-Methyl-4-piperidone (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ketone), add hydroxylamine hydrochloride (1.1 eq).

-

Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 4-12 hours).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent like acetone or by column chromatography to yield the product as a white solid.

Self-Validation: The success of the synthesis is validated by the disappearance of the ketone starting material on TLC and the appearance of a new, typically more polar, product spot. Final confirmation is achieved through the spectroscopic methods detailed in the subsequent sections, particularly the disappearance of the C=O stretch in the IR spectrum and the appearance of the N-OH proton signal in the ¹H NMR spectrum.

Caption: High-level workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

The definitive molecular structure of a compound is a composite picture assembled from multiple analytical techniques. Each method provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Field-Proven Insights: The conformation of the piperidine ring is the most critical structural feature. Based on extensive studies of related 2,6-disubstituted and 4-substituted piperidines, the ring is expected to adopt a stable chair conformation.[4] The N-methyl group will preferentially occupy an equatorial position to minimize steric interactions. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) from the NMR spectrum validates this conformational hypothesis.

Predicted ¹H NMR Spectrum:

-

N-CH₃ (s, ~2.3 ppm): A singlet integrating to 3 protons, characteristic of the N-methyl group.

-

Piperidine Ring Protons (m, ~2.2-2.8 ppm): The four protons adjacent to the nitrogen (C2/C6) and the four protons adjacent to the oxime carbon (C3/C5) will appear as complex multiplets. Protons in axial positions are typically shielded (shifted upfield) compared to their equatorial counterparts.

-

N-OH (s, broad, ~8-11 ppm): A broad singlet that is exchangeable with D₂O. Its presence is definitive proof of oxime formation.

Predicted ¹³C NMR Spectrum:

-

C4 (C=N) (~155-160 ppm): The most deshielded carbon due to its sp² hybridization and attachment to the electronegative nitrogen atom. This signal's appearance confirms the conversion of the C=O group (which would be at ~208 ppm in the starting material).[5]

-

C2/C6 (~55-60 ppm): Carbons adjacent to the ring nitrogen.

-

N-CH₃ (~46 ppm): The N-methyl carbon.

-

C3/C5 (~30-35 ppm): Carbons adjacent to the oxime carbon.

Stereochemistry of the Oxime: The C=N bond of the oxime introduces the possibility of E/Z stereoisomerism. NMR can distinguish between these isomers, as the chemical shifts of the α-carbons (C3/C5) are sensitive to the orientation of the hydroxyl group.[6] The syn carbon (cis to the OH group) is typically more shielded (shifted upfield) compared to the anti carbon. For the symmetric this compound, only one set of signals is expected unless the chair conformation interconverts slowly on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The conversion of the ketone to the oxime is unequivocally verified by this technique.

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Significance | Source(s) |

| ~3600 - 3200 (broad) | O-H stretch | Confirms presence of the oxime hydroxyl group. | [7] |

| ~2950 - 2800 | C-H stretch | Aliphatic C-H bonds of the piperidine ring and methyl group. | - |

| ~1665 | C=N stretch | Confirms formation of the imine double bond. | [7] |

| ~945 | N-O stretch | Characteristic of the oxime functional group. | [7] |

Trustworthiness of the Data: A self-validating analysis compares the obtained spectrum to that of the starting material, 1-Methyl-4-piperidone. The definitive proof of reaction completion is the complete disappearance of the strong carbonyl (C=O) stretching band, which is typically observed around 1715 cm⁻¹ in the precursor ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expected ESI-MS Data: In Electrospray Ionization (ESI) mass spectrometry, conducted in positive ion mode, the molecule is expected to be protonated at the basic piperidine nitrogen.

-

[M+H]⁺: The expected pseudomolecular ion peak would be at m/z 129.1, corresponding to the formula [C₆H₁₃N₂O]⁺. This has been experimentally confirmed.

Integrated Molecular Structure and Conformation

Synthesizing the data from NMR, IR, and MS allows for the construction of a complete molecular model. The evidence strongly supports a structure where the piperidine ring adopts a stable chair conformation. The N-methyl group occupies an equatorial position to minimize 1,3-diaxial interactions.

Caption: Key conformational features of this compound.

While a definitive solid-state structure via single-crystal X-ray diffraction has not been reported for this specific molecule, studies on closely related piperidin-4-one oxime esters have confirmed the chair conformation of the piperidine ring in the crystalline state.

Utility in Drug Development and Future Directions

The structural features of this compound make it a valuable building block.

-

Reduction of the Oxime: The oxime can be readily reduced to the corresponding primary amine, 4-amino-1-methylpiperidine, a common scaffold in drug discovery.

-

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form a seven-membered lactam (azepan-4-one derivative), providing entry into a different class of heterocyclic structures.

-

Derivatization: The hydroxyl group of the oxime can be derivatized to form oxime ethers, which have been investigated for their potent antimicrobial and antifungal activities.[5]

Computational Insights: While experimental data provides the ground truth, computational methods like Density Functional Theory (DFT) are powerful predictive tools. For this molecule, DFT calculations (e.g., using the B3LYP functional) could be employed to:

-

Optimize Geometry: Calculate the lowest energy conformation and compare bond lengths and angles with data from analogous crystal structures.[8]

-

Predict Spectra: Simulate IR and NMR spectra to aid in the assignment of experimental data.

-

Analyze Electronic Properties: Generate Molecular Electrostatic Potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.[1] Calculate HOMO-LUMO energy gaps to assess kinetic stability and reactivity.[8]

Conclusion

The molecular structure of this compound is best described as a piperidine ring in a stable chair conformation with an equatorial N-methyl substituent. Its characterization relies on a synergistic application of NMR for conformational analysis, IR for functional group verification, and MS for molecular weight confirmation. This robust understanding of its three-dimensional structure and electronic properties is critical for its strategic deployment as a versatile intermediate in the synthesis of novel therapeutic agents and complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 1515-27-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chembk.com [chembk.com]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methylpiperidin-4-one Oxime: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methylpiperidin-4-one oxime, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data acquisition, and interpretation. All protocols are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of this compound

The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its derivatives are of significant interest due to their diverse biological activities. This compound serves as a crucial building block for the synthesis of more complex molecules, where the oxime functionality offers a versatile handle for further chemical transformations.

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a comprehensive examination of the key spectroscopic signatures of this compound, enabling researchers to confidently identify this compound and understand its structural nuances.

The conversion of the ketone in 1-methylpiperidin-4-one to an oxime introduces significant changes in the electronic and steric environment of the piperidine ring, which are clearly reflected in the spectroscopic data. Understanding these changes is critical for reaction monitoring and characterization of subsequent products.

Molecular Structure and Key Spectroscopic Features

The structure of this compound is defined by a six-membered piperidine ring, an N-methyl group, and an oxime functional group at the C4 position. The presence of the C=N double bond and the hydroxyl group of the oxime are the most prominent features that differentiate it from its ketone precursor.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward oximation reaction of the corresponding ketone, 1-methyl-4-piperidone, with hydroxylamine hydrochloride.[2]

Materials and Reagents

-

1-Methyl-4-piperidone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Methanol

-

Deionized water

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-piperidone in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride and sodium acetate trihydrate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours to ensure complete conversion.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

-

Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The residue is then treated with water and the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford a white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on fundamental principles of spectroscopy and comparative analysis with structurally related piperidone oximes.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The conversion of the carbonyl group to an oxime significantly alters the chemical environment of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Broad Singlet | 1H | N-H (oxime) |

| ~2.7 - 2.9 | Triplet | 2H | C5-H ₂ (axial & equatorial) |

| ~2.4 - 2.6 | Triplet | 2H | C3-H ₂ (axial & equatorial) |

| ~2.3 - 2.5 | Multiplet | 4H | C2-H ₂ & C6-H ₂ (axial & equatorial) |

| ~2.2 - 2.3 | Singlet | 3H | N-CH ₃ |

Interpretation:

-

Oxime Proton (N-OH): A characteristic broad singlet is expected in the downfield region (around 9-10 ppm) corresponding to the hydroxyl proton of the oxime. Its broadness is due to hydrogen bonding and chemical exchange.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as multiplets in the range of 2.3-2.9 ppm. The protons on carbons adjacent to the C=N bond (C3 and C5) are expected to be shifted slightly downfield compared to those further away (C2 and C6) due to the electron-withdrawing nature of the oxime group. The exact chemical shifts and multiplicities will depend on the chair conformation of the ring and the syn/anti isomerism of the oxime.[3]

-

N-Methyl Protons: A sharp singlet for the N-methyl protons is anticipated around 2.2-2.3 ppm, a typical region for such groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The most significant change from the starting ketone is the chemical shift of the C4 carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C =N (C4) |

| ~55 - 60 | C 2 & C 6 |

| ~45 - 50 | N-C H₃ |

| ~30 - 35 | C 3 & C 5 |

Interpretation:

-

C4 Carbon (C=N): The most downfield signal, expected in the range of 155-160 ppm, is attributed to the C4 carbon of the oxime group. This is a significant upfield shift compared to the carbonyl carbon of the precursor ketone (which typically appears around 208 ppm), and is a definitive indicator of successful oximation.[3]

-

Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C5, C6) will resonate in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) are expected around 55-60 ppm, while those adjacent to the C=N group (C3 and C5) will be further upfield, around 30-35 ppm.

-

N-Methyl Carbon: The N-methyl carbon will give rise to a signal in the 45-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of O-H and C=N stretching vibrations and the absence of the strong C=O stretch of the starting material.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3400 | Broad, Medium | O-H stretch (oxime) |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1640 - 1690 | Medium to Weak | C=N stretch (oxime) |

| ~930 - 960 | Medium | N-O stretch (oxime) |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening resulting from hydrogen bonding.

-

C=N Stretch: The conversion of the carbonyl to an oxime is confirmed by the appearance of a C=N stretching band, typically of medium to weak intensity, in the 1640-1690 cm⁻¹ range.[5] Concurrently, the strong C=O absorption of the ketone precursor (around 1715 cm⁻¹) will be absent.

-

N-O Stretch: A medium intensity band corresponding to the N-O single bond stretch is expected around 930-960 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the N-methyl group will be observed in the 2900-3000 cm⁻¹ region.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols for sample preparation and data acquisition is paramount for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. First, record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[7]

Conclusion

This technical guide has provided a detailed framework for the synthesis and spectroscopic characterization of this compound. By integrating established synthetic protocols with a thorough analysis of predicted NMR and IR spectral data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The emphasis on the causal links between molecular structure and spectroscopic output, supported by authoritative references, ensures a high degree of scientific integrity and practical utility. The provided protocols for data acquisition offer a standardized approach to ensure the generation of high-quality, reliable data for this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylpiperidin-4-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 1-Methylpiperidin-4-one oxime, a key intermediate in pharmaceutical synthesis. Understanding the chemical behavior of this compound under various environmental conditions is paramount for ensuring its integrity, which directly impacts the quality, safety, and efficacy of downstream products. This document moves beyond generic recommendations to delve into the mechanistic underpinnings of its stability profile, offering field-proven insights and actionable protocols for its handling and storage.

Physicochemical Properties: The Foundation of Stability

This compound (CAS No: 1515-27-1 for the free base, 84540-61-4 for the hydrochloride salt) is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1] Its structure, featuring a tertiary amine within the piperidine ring and an oxime functional group, dictates its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C6H12N2O | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water, methanol, and ethanol | [2] |

The presence of both a basic nitrogen atom in the piperidine ring and the weakly acidic oxime group means the compound's ionization state is pH-dependent, a crucial factor in its stability in solution.

The Stability Profile of this compound: A Multifaceted Analysis

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile from the known behavior of its constituent functional groups: the N-methylated piperidine ring and the ketoxime.

Hydrolytic Stability: The Role of the Oxime Group

The C=N bond of the oxime is susceptible to hydrolysis, reverting to the corresponding ketone (1-Methylpiperidin-4-one) and hydroxylamine. However, oximes are significantly more stable against hydrolysis than analogous imines or hydrazones.[3][4] This stability is attributed to the higher electronegativity of the oxygen atom, which reduces the susceptibility of the imine nitrogen to protonation, the initial step in acid-catalyzed hydrolysis.[4]

The rate of hydrolysis is pH-dependent. While generally stable at neutral pH, the hydrolysis of oximes is catalyzed by acidic conditions.[3] Therefore, prolonged exposure to acidic environments should be avoided to prevent the degradation of this compound back to its parent ketone.

Oxidative Stability: The Vulnerability of the Piperidine Ring

The tertiary amine of the piperidine ring is a primary site for oxidative degradation.[5] Atmospheric oxygen, or more potent oxidizing agents, can lead to the formation of the corresponding N-oxide. Further oxidation or ring-opening reactions are also possible, leading to a complex mixture of degradation products.[5]

Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have shown that H-abstraction can occur at the nitrogen, leading to the formation of various oxidation products.[6][7] While the N-methyl group in this compound alters the reactivity compared to unsubstituted piperidine, the fundamental susceptibility to oxidation remains.

Thermal Stability: Considerations for Elevated Temperatures

While many nitrogen-containing heterocyclic compounds exhibit good thermal stability, elevated temperatures can promote degradation.[8] For piperidine derivatives, thermal degradation can be complex, potentially involving ring-opening or other rearrangements.[5] Specific studies on piperazine, a related cyclic diamine, have shown that thermal degradation is first-order in the amine and has a significant activation energy.[9] Although this compound is expected to be more stable, prolonged exposure to high temperatures should be avoided.

Photostability: The Impact of Light

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5] Compounds with carbonyl and nitroaromatic groups are known to be photosensitive.[10] While the oxime group is not a strong chromophore in the near-UV range, the overall molecule's photosensitivity should be considered. Photostability testing, as outlined in ICH guideline Q1B, is recommended to evaluate the impact of light on the stability of this compound.[11]

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C. [5] | Refrigeration minimizes the rate of potential thermal degradation and slows down other chemical degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the risk of oxidative degradation of the tertiary amine in the piperidine ring. |

| Light | Protect from light. | Storing in amber vials or in the dark prevents potential photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | This prevents the ingress of moisture, which could facilitate hydrolysis, especially if acidic impurities are present. |

For the hydrochloride salt of this compound, the same general principles apply, with the added consideration that the salt form may have different solubility and hygroscopicity characteristics. The recommended storage temperature for the hydrochloride salt is also 2-8°C.[5]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample and a solution sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[11]

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

-

Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.[14]

-

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the stability of this compound and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the method of choice for the analysis of many nitrogen-containing heterocyclic compounds.[14][15]

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to ensure good peak shape.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

Method development should focus on achieving baseline separation of the parent peak from all degradation product peaks to ensure the method is "stability-indicating."

Gas Chromatography (GC)

For volatile degradation products, GC coupled with a mass spectrometer (GC-MS) can be a valuable tool. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of this important pharmaceutical intermediate. Its stability is influenced by its inherent chemical structure, particularly the presence of the oxime functional group and the N-methylated piperidine ring. By understanding the potential degradation pathways—hydrolysis, oxidation, thermal, and photolytic degradation—and implementing the recommended storage and handling conditions, researchers and drug development professionals can effectively preserve the integrity of this compound. The implementation of robust analytical methods and the execution of forced degradation studies are essential for a comprehensive understanding of its stability profile and for the development of stable formulations.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scispace.com [scispace.com]

- 13. ajrconline.org [ajrconline.org]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. researchgate.net [researchgate.net]

The Cornerstone of Complexity: A Technical Guide to 1-Methylpiperidin-4-one Oxime in Synthetic Chemistry

Abstract

1-Methylpiperidin-4-one oxime is a versatile and highly valuable precursor in modern organic synthesis. Its strategic importance lies in the piperidine core, a privileged scaffold in medicinal chemistry, combined with the reactive potential of the oxime functional group. This guide provides an in-depth exploration of the synthesis, key transformations, and applications of this pivotal intermediate. We will delve into the mechanistic underpinnings of its most crucial reaction—the Beckmann rearrangement—and provide detailed, field-tested protocols for its synthesis and subsequent conversion into pharmaceutically relevant structures, such as substituted azepanes and other complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a rigid scaffold to orient functional groups for optimal target engagement. 1-Methylpiperidin-4-one, the parent ketone, is a readily accessible starting material for numerous drug candidates.[1][2] The conversion of its ketone functionality into an oxime unlocks a unique set of synthetic possibilities, transforming it from a simple cyclic ketone into a versatile precursor for ring expansion, reduction, and further functionalization.[3] This guide focuses on the oxime derivative, this compound, a white crystalline solid soluble in common polar solvents, as a gateway to complex molecular architectures.

Synthesis of the Precursor: this compound

The preparation of this compound is a straightforward and high-yielding oximation reaction.[4][5] The process involves the condensation of 1-Methyl-4-piperidone with hydroxylamine hydrochloride. The choice of base and solvent is critical for optimizing reaction time and yield. Typically, a mild base like sodium acetate is used to neutralize the HCl released from the hydroxylamine salt, driving the equilibrium towards the oxime product.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Charging the Vessel: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Methyl-4-piperidone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate trihydrate (1.5 eq).

-

Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ketone.

-

Reaction: Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Work-up and Isolation: Allow the reaction mixture to cool to ambient temperature. Filter off the inorganic salts (sodium chloride and excess sodium acetate). The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting solid is recrystallized from a suitable solvent system, such as ethanol/water or acetone, to afford this compound as a white crystalline solid.

Key Synthetic Transformation: The Beckmann Rearrangement

The most powerful transformation of this compound is the Beckmann rearrangement, an acid-catalyzed reaction that converts the oxime into a seven-membered ring lactam (an azepane derivative).[6][7] This ring expansion provides a direct route to the caprolactam core structure, which is a key component in various biologically active compounds.

The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[8] This is followed by a concerted migration of the alkyl group anti-periplanar to the N-O bond, leading to a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[8] A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid (PPA), and tosyl chloride.[6]

Mechanism of the Beckmann Rearrangement

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

Detailed Experimental Protocol: Beckmann Rearrangement to 1-Methylazepan-4-one

-

Catalyst Preparation: In a flask cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq by volume) with vigorous stirring. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 100-120 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting with an organic solvent, and analyzing by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled in an ice bath and slowly poured onto crushed ice.

-

Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a strong base (e.g., 50% NaOH solution), ensuring the temperature is kept low. The resulting mixture is extracted several times with an appropriate organic solvent (e.g., dichloromethane or chloroform).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude lactam can be purified by vacuum distillation or column chromatography.

Applications in Drug Development & Bioactive Molecule Synthesis

The piperidine and azepane scaffolds derived from this compound are central to the development of neuroprotective agents and other therapeutics. The ability to generate these core structures allows for the synthesis of analogues of natural products and novel chemical entities for screening.

-

Neuroprotective Agents: The piperidine framework is a key feature in compounds designed to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9][10][11][12] Synthetic analogues of piperine, a natural alkaloid, have shown promise in protecting neurons from oxidative stress-induced damage.[9][12] The derivatives of 1-Methylpiperidin-4-one can serve as building blocks for creating libraries of such compounds for structure-activity relationship (SAR) studies.

-

5-HT1F Agonists: The 1-methylpiperidine moiety is a component of potent and selective 5-HT1F receptor agonists, which are investigated for the treatment of migraines.[13] The synthesis of these complex molecules often relies on the functionalization of a pre-formed piperidine ring, for which 1-Methylpiperidin-4-one and its derivatives are ideal starting points.[13]

-

NLRP3 Inhibitors: The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be synthesized from piperidone precursors, has been identified as a novel inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases.[14]

Data Summary: Representative Transformations

The following table summarizes typical reaction conditions and outcomes for the key transformations discussed. Yields are representative and can vary based on scale and specific reaction conditions.

| Transformation | Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |

| Oximation | 1-Methyl-4-piperidone | NH₂OH·HCl, NaOAc, EtOH, Reflux | This compound | 85-95% | [4] |

| Beckmann Rearrangement | This compound | H₂SO₄, 110 °C | 1-Methylazepan-4-one | 70-80% | [6][7] |

| Reduction to Amine | This compound | H₂, Raney Ni or Na/EtOH | 4-Amino-1-methylpiperidine | 60-75% | N/A |

| Oxime Esterification | This compound | Benzoyl Chloride, K₂CO₃ | 1-Methylpiperidin-4-one O-benzoyl oxime | >90% | [4] |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization. By converting a simple ketone into a versatile oxime, chemists unlock access to a rich portfolio of synthetic transformations, most notably the Beckmann rearrangement for ring expansion. This intermediate provides a reliable and efficient entry point into the highly desirable piperidine and azepane scaffolds, which are crucial for the development of next-generation therapeutics, particularly in the area of neuroscience. As the demand for novel, complex, and drug-like molecules continues to grow, the importance of foundational precursors like this compound will only increase, solidifying its role as a cornerstone of modern synthetic and medicinal chemistry.

References

- 1. Cas 1445-73-4,1-Methyl-4-piperidone | lookchem [lookchem.com]

- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 14. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methylpiperidin-4-one Oxime: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 1-methylpiperidin-4-one oxime core is a deceptively simple, yet remarkably versatile scaffold that has emerged as a cornerstone in contemporary drug discovery. Its inherent structural features—a basic nitrogen atom, a conformationally flexible six-membered ring, and a modifiable oxime functional group—provide a unique combination of physicochemical properties that are highly advantageous for targeting a wide array of biological systems. This technical guide offers an in-depth exploration of the synthesis, derivatization, and multifaceted applications of this compound in medicinal chemistry. We will delve into its critical role in the development of therapeutics for neurodegenerative diseases, particularly as a precursor to potent acetylcholinesterase (AChE) inhibitors and muscarinic receptor agonists. Furthermore, we will explore its burgeoning potential in other therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, actionable experimental protocols to facilitate further innovation.

The 1-Methylpiperidine-4-one Scaffold: A Profile of a Privileged Structure

The piperidine ring is one of the most ubiquitous N-heterocycles in clinically approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[1][2] The 1-methylpiperidin-4-one moiety builds upon this foundation, offering several key advantages:

-

Improved Physicochemical Properties: The tertiary amine (pKa ~8-9) is typically protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. Strategic functionalization can further enhance this stability, improving half-life and bioavailability.[1]

-

Blood-Brain Barrier (BBB) Permeability: The lipophilicity and hydrogen bonding capacity of piperidine derivatives can be finely tuned to facilitate penetration of the BBB, a critical feature for developing drugs targeting the central nervous system (CNS).[1]

-

Synthetic Tractability: The ketone at the 4-position is a versatile chemical handle, readily converted into an oxime. The oxime group itself serves as a key pharmacophoric element or as a precursor for further elaboration into more complex functionalities.

The conversion of the ketone to the oxime introduces a hydrogen bond donor/acceptor system and a point for stereoisomerism (E/Z), which can be crucial for specific receptor interactions.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold, this compound, is a robust and high-yielding process, making it an attractive starting material for library synthesis and large-scale production.

Synthesis of this compound

A common and efficient method involves the direct oximation of 1-Methyl-4-piperidone.

Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

1-Methyl-4-piperidone (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

-

Ethanol (EtOH)

-

7N Ammonia in Methanol (for neutralization, optional)

-

Dichloromethane (DCM) or Chloroform (CHCl₃) (for washing)

-

-

Procedure:

-

To a solution of 1-methyl-4-piperidone (e.g., 5.0 g, 44.2 mmol) in ethanol (45 mL), add hydroxylamine hydrochloride (e.g., 3.4 g, 48.6 mmol).

-

Stir the reaction mixture at reflux overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be dissolved in a minimal amount of 7N ammonia in methanol to neutralize any remaining HCl and then re-evaporated to dryness.

-

Wash the resulting solid residue with dichloromethane or chloroform to remove any unreacted starting material or impurities.

-

Filter the solid and dry it under vacuum to yield this compound as a white solid.

-

-

Expected Yield: >90%

-

Characterization: The product can be characterized by Mass Spectrometry (ES-MS m/z: 129.1 [M+H]⁺) and NMR spectroscopy.

The workflow for this synthesis is straightforward, as illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Core Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for developing a diverse range of therapeutic agents. Its derivatives have shown significant promise across several key disease areas.

Central Nervous System Disorders: The Cholinergic Hypothesis

A primary application of this scaffold has been in the treatment of Alzheimer's disease (AD), focusing on the cholinergic hypothesis which posits that a decline in acetylcholine (ACh) levels is a key contributor to cognitive decline.

3.1.1. Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 1-methylpiperidine moiety is a classic feature of many AChE inhibitors, as it is designed to interact with the catalytic anionic site (CAS) of the enzyme. Donepezil, a leading AD drug, features a related N-benzylpiperidine core.[4]

Derivatives of this compound can be designed to span both the CAS and the peripheral anionic site (PAS) of the AChE gorge, leading to potent dual-binding inhibitors.[5]

Structure-Activity Relationship (SAR) Insights for Piperidine-Based AChE Inhibitors:

| Compound Series | R Group Modification | Effect on AChE Inhibition | Selectivity (AChE vs. BuChE) | Reference |

| Benzamide Derivatives | ortho-Fluoro on benzamide ring | Most potent in series (IC₅₀ = 13 nM) | High | [6][7] |

| Pyridazine Analogues | Lipophilic group at C-5 of pyridazine | Favorable for activity | Increased | [8] |

| Indenopyridazine | Indenopyridazine moiety | 12-fold increase in potency (IC₅₀ = 10 nM) | High | [8] |

| Phenoxyethyl Piperidines | Piperidinyl moiety (vs. morpholine) | Important for high activity | Variable | [5] |

3.1.2. Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are another key target in the cholinergic system. M1 receptor agonists, in particular, are sought after for their potential to improve cognitive function.[9] O-alkynyl oxime ethers derived from N-methyl-4-piperidinone have been synthesized and evaluated as muscarinic agonists. These studies found that the piperidinone analogues, while generally less potent than their tropinone counterparts, still exhibited significant binding to cortical muscarinic receptors.[10] Some derivatives showed good selectivity for the M1 subtype, which is highly desirable for minimizing side effects associated with the activation of other muscarinic receptor subtypes.[10]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperidin-4-one Oxime: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidin-4-one oxime, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document traces the historical context of its development, beginning with the synthesis of its precursor, 1-methyl-4-piperidone, and leading to its establishment as a versatile building block. A detailed, contemporary, and self-validating experimental protocol for its synthesis is presented, accompanied by essential characterization data. Furthermore, this guide explores the diverse applications of this compound in the synthesis of pharmacologically active compounds, highlighting its significance in modern drug discovery and development.

Introduction: The Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its inherent structural features allow for three-dimensional diversity, enabling the precise spatial arrangement of pharmacophoric groups. This versatility has led to the development of a wide array of bioactive molecules with applications as analgesics, antihistamines, and antipsychotics, among others. The derivatization at the 1- and 4-positions, as well as on the piperidine ring itself, provides a rich chemical space for the modulation of pharmacological activity. This compound serves as a crucial intermediate, leveraging the reactivity of the oxime moiety for further chemical transformations.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of its precursor, 1-methyl-4-piperidone. The first synthesis of 1-methyl-4-piperidone was reported in 1948 by Samuel M. McElvain.[2] This seminal work laid the foundation for the exploration of N-alkylated piperidones and their derivatives.

While a definitive "discovery" paper for this compound is not readily apparent in the literature, its preparation is a straightforward and logical extension of the chemistry of 1-methyl-4-piperidone. The reaction of a ketone with hydroxylamine to form an oxime is a fundamental transformation in organic chemistry. References to this compound and its salts appear in the chemical literature of the 1950s, suggesting its synthesis and use were established during this period as chemists began to explore the derivatization of the newly available piperidone core. For instance, a melting point of 130-132 °C for the oxime was documented in mid-20th-century chemical literature.[3]